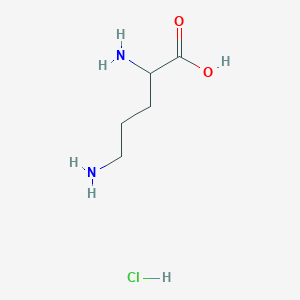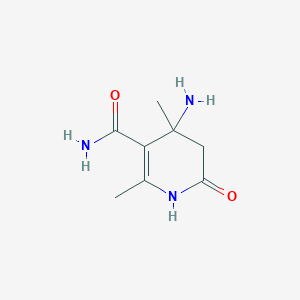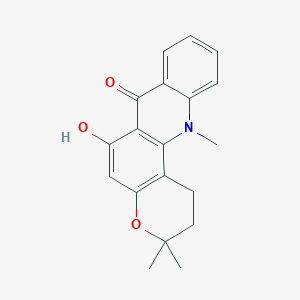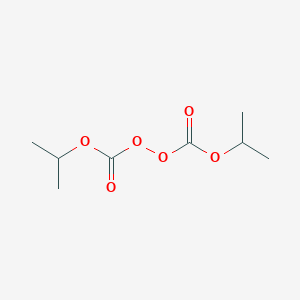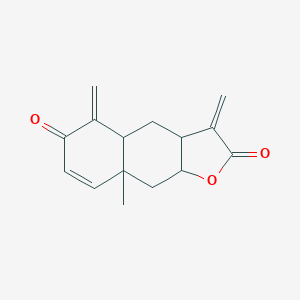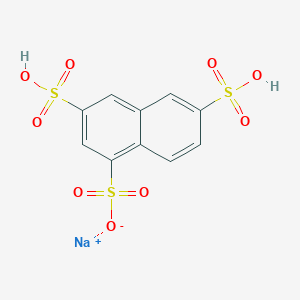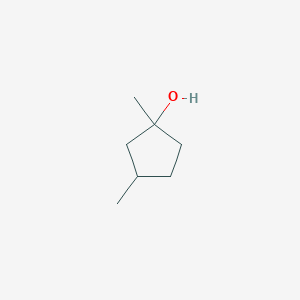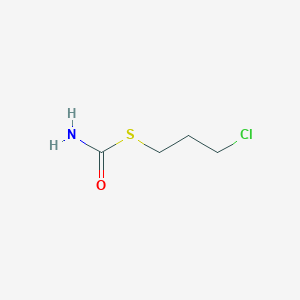
S-(3-chloropropyl) carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-chloropropyl) carbamothioate is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The compound’s unique structure, which includes a chloropropyl group and a thiolcarbamate moiety, imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 3-chloropropyl thiolcarbamate typically involves the reaction of 3-chloropropylamine with carbon disulfide, followed by the addition of an appropriate alkylating agent. One common method is the one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to the respective isocyanide and subsequent addition of a sulfoxide component . This method is efficient and environmentally friendly, as it eliminates the need for isolation and purification of intermediates.
Industrial production methods often utilize the xanthate esterification-aminolysis method. This involves the esterification of xanthate with chlorohydrocarbon to produce xanthate ester, followed by aminolysis with aliphatic amine to generate thiocarbamate and by-product mercaptan . This method is preferred for its simplicity and high yield.
Chemical Reactions Analysis
S-(3-chloropropyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the thiocarbamate moiety can be reduced to form corresponding alcohols.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions include disulfides, sulfonic acids, and substituted thiocarbamates .
Scientific Research Applications
S-(3-chloropropyl) carbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biochemical studies involving metalloproteins and enzymes.
Mechanism of Action
The mechanism by which 3-chloropropyl thiolcarbamate exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and enzymes, thereby modulating their activity. The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
S-(3-chloropropyl) carbamothioate can be compared with other thiocarbamates, such as:
- O-ethyl-N-ethyl thiocarbamate
- O-isopropyl-N-ethyl thiocarbamate
- O-ethyl-N-propyl thiocarbamate
- O-butyl-N-butyl thiocarbamate
These compounds share similar structural features but differ in their alkyl groups, which can significantly affect their chemical properties and reactivity . The presence of the chloropropyl group in 3-chloropropyl thiolcarbamate makes it unique, as it provides additional reactivity through nucleophilic substitution reactions.
Properties
CAS No. |
17494-72-3 |
|---|---|
Molecular Formula |
C4H8ClNOS |
Molecular Weight |
153.63 g/mol |
IUPAC Name |
S-(3-chloropropyl) carbamothioate |
InChI |
InChI=1S/C4H8ClNOS/c5-2-1-3-8-4(6)7/h1-3H2,(H2,6,7) |
InChI Key |
YUZPIPRFWMDPBQ-UHFFFAOYSA-N |
SMILES |
C(CSC(=O)N)CCl |
Canonical SMILES |
C(CSC(=O)N)CCl |
Key on ui other cas no. |
17494-72-3 |
Synonyms |
Carbamothioic acid S-(3-chloropropyl) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


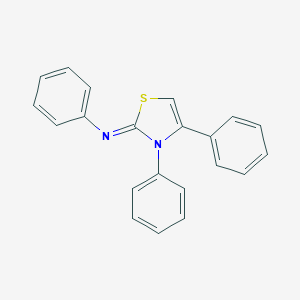
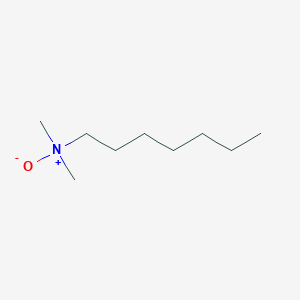
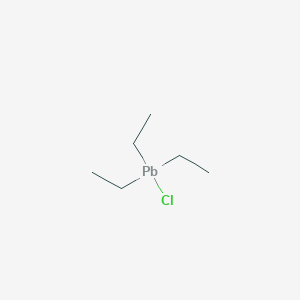

![[1-acetyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B94058.png)
![6-Bromo-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B94060.png)
